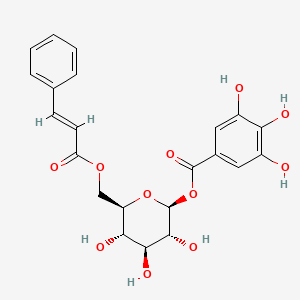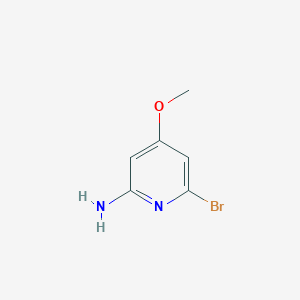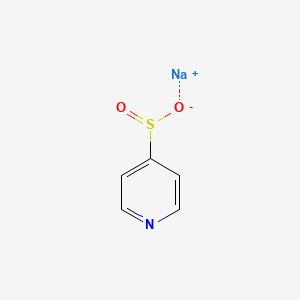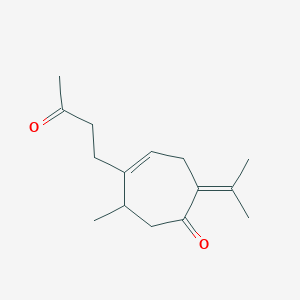![molecular formula C7H4BrFN2 B3026935 3-溴-6-氟-1H-吡咯并[2,3-b]吡啶 CAS No. 1190315-22-0](/img/structure/B3026935.png)
3-溴-6-氟-1H-吡咯并[2,3-b]吡啶
描述
“3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity . Another method of functionalization at the 3-position of 7-azaindole involves the synthesis of 3,3’-selenobis[1H-pyrrolo[2,3-b]pyridine] and the corresponding 3,3’-thio compound .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and involves various functional groups . The FGFR1-4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .科学研究应用
简介
3-溴-6-氟-1H-吡咯并[2,3-b]吡啶已证明了其在激酶抑制剂领域的用途,这对于针对癌症和其他疾病的治疗干预至关重要。该化合物通常作为激酶抑制剂设计的关键元素被纳入其中。
激酶抑制剂设计
与3-溴-6-氟-1H-吡咯并[2,3-b]吡啶密切相关的吡唑并[3,4-b]吡啶的支架已广泛用于激酶抑制剂的设计中,因为它能够通过多种结合模式与激酶相互作用。这种相互作用主要在激酶的铰链区域观察到,但也可以在激酶口袋的其他区域形成关键相互作用。这些相互作用对于实现激酶抑制剂的效力和选择性至关重要。这些抑制剂的设计和用途已在各种公司和大学的专利和同行评审文章中得到广泛记录,突出了激酶靶标的广泛性和该化合物在药物设计中的多功能性(Wenglowsky, 2013)。
作用机制
- FGFRs (Fibroblast Growth Factor Receptors) : The FGFR family consists of four isoforms (FGFR1–4) expressed in various tissues. These receptors play a crucial role in regulating processes like organ development, cell proliferation, migration, and angiogenesis .
- Role : Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tails. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Target of Action
Result of Action
未来方向
生化分析
Biochemical Properties
3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis. The compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways . This interaction is primarily mediated through the binding of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine to the ATP-binding pocket of the FGFRs, leading to the inhibition of their kinase activity .
Cellular Effects
The effects of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the disruption of FGFR signaling pathways, which are often upregulated in cancer cells. Additionally, 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine has been found to inhibit cell migration and invasion, further highlighting its potential as an anti-cancer agent . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth .
Molecular Mechanism
At the molecular level, 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine exerts its effects through the inhibition of FGFR kinase activity. The compound binds to the ATP-binding pocket of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of key signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival . Additionally, 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine has been shown to induce changes in gene expression, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . In in vitro studies, the effects of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine on cellular function have been observed to persist for extended periods, indicating its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At lower dosages, the compound has been shown to effectively inhibit tumor growth without causing significant adverse effects . At higher dosages, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound inhibits the phosphorylation of FGFRs, leading to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are critical for cell proliferation, survival, and metabolism, and their inhibition by 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine results in altered metabolic flux and reduced tumor growth . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine within cells and tissues have been studied to understand its pharmacokinetics and biodistribution. The compound is transported into cells via passive diffusion and is distributed throughout the cytoplasm . It has been found to accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . Additionally, 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine may interact with transporters and binding proteins that facilitate its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine has been investigated to understand its activity and function within cells. The compound has been found to localize primarily in the cytoplasm, with significant accumulation in the endoplasmic reticulum and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is critical for its biochemical effects, as it allows the compound to interact with key biomolecules and exert its inhibitory activity on FGFRs .
属性
IUPAC Name |
3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKIEXRKVIGWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255922 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-22-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3026853.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3026856.png)

![tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026861.png)
![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)




